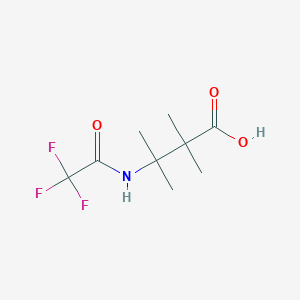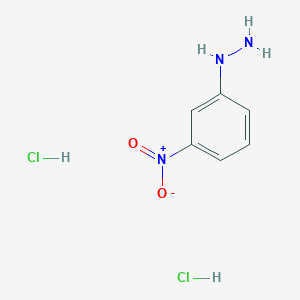
(3-Nitrophenyl)hydrazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrophenyl)hydrazinedihydrochloride is a chemical compound with the molecular formula C6H9Cl2N3O2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a derivatization agent in analytical chemistry and its applications in pharmaceutical formulations and forensic analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-Nitrophenyl)hydrazinedihydrochloride typically involves the reduction of 3-nitroaniline through diazotization, followed by hydrolysis and salt formation. The reduction reaction is carried out using sodium bisulfite as the reducing agent at a temperature of 10-35°C and a pH of 7-9 .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Nitrophenyl)hydrazinedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions often involve the use of hydrazine hydrate or sodium borohydride.
Substitution: Substitution reactions typically occur in the presence of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted hydrazines, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(3-Nitrophenyl)hydrazinedihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)hydrazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a derivatization agent, forming stable derivatives with target molecules, which can then be detected and quantified using analytical techniques. This process enhances the sensitivity and specificity of analytical methods, making it a valuable tool in various scientific fields .
Comparison with Similar Compounds
- (4-Nitrophenyl)hydrazine hydrochloride
- (2-Nitrophenyl)hydrazine hydrochloride
- (3,4-Dinitrophenyl)hydrazine hydrochloride
Comparison: (3-Nitrophenyl)hydrazinedihydrochloride is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of derivatization efficiency and the stability of the formed derivatives .
Properties
Molecular Formula |
C6H9Cl2N3O2 |
|---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
(3-nitrophenyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H7N3O2.2ClH/c7-8-5-2-1-3-6(4-5)9(10)11;;/h1-4,8H,7H2;2*1H |
InChI Key |
OIXOZIUUXOIELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
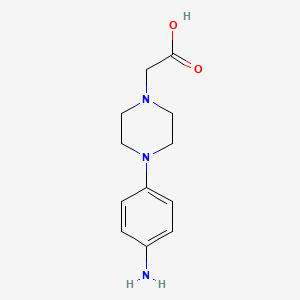
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
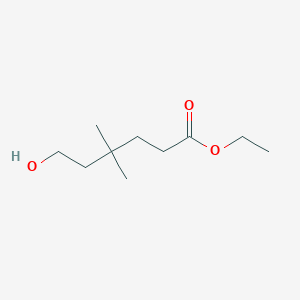
![2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide](/img/structure/B13511701.png)
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)

![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
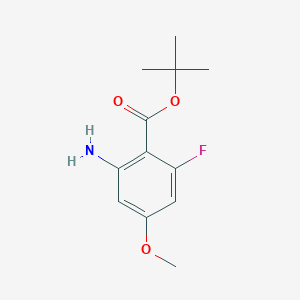
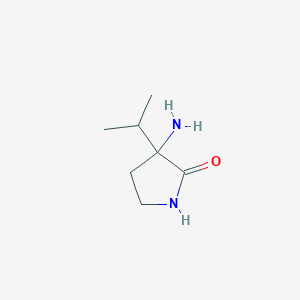
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
